molecular formula C2H4FO2P B14759408 2-Fluoro-1,3,2-dioxaphospholane CAS No. 765-40-2

2-Fluoro-1,3,2-dioxaphospholane

Cat. No.: B14759408
CAS No.: 765-40-2
M. Wt: 110.02 g/mol
InChI Key: LFPXHGWWESIRJG-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C₂H₄FO₂P. It is a cyclic compound containing a phosphorus atom bonded to an oxygen atom and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1,3,2-dioxaphospholane can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction typically involves the following steps:

  • Mixing the polyfluoroalkyl dichlorophosphate with the alkanediol in the presence of pyridine and diethyl ether.
  • Allowing the reaction to proceed at room temperature or under mild heating conditions.
  • Isolating the product through standard purification techniques such as distillation or crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous production techniques to ensure a consistent and high-yield output.

Chemical Reactions Analysis

Scientific Research Applications

2-Fluoro-1,3,2-dioxaphospholane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3,2-dioxaphospholane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound is highly reactive due to its electron-deficient nature, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1,3,2-dioxaphospholane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its chlorine analog. The fluorine atom also influences the compound’s electronic properties, making it valuable for specific applications in synthetic chemistry and material science .

Properties

CAS No.

765-40-2

Molecular Formula

C2H4FO2P

Molecular Weight

110.02 g/mol

IUPAC Name

2-fluoro-1,3,2-dioxaphospholane

InChI

InChI=1S/C2H4FO2P/c3-6-4-1-2-5-6/h1-2H2

InChI Key

LFPXHGWWESIRJG-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)F

Origin of Product

United States

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